Co‑crystal Structural Confirmation of PDE10A Binding
The co‑crystal structure of PDE10A with 7-(4‑chlorophenyl)pyrazolo[1,5‑a]pyrimidine has been solved at 2.44 Å resolution (PDB 5XUJ), whereas no co‑crystal structure is publicly available for the corresponding 4‑bromophenyl, 4‑fluorophenyl, 4‑methylphenyl, or unsubstituted phenyl analogs, demonstrating that this specific 4‑chlorophenyl fragment is uniquely suited for structure‑guided optimization among related congeners [1].
| Evidence Dimension | Availability of a high‑resolution PDE10A co‑crystal structure |
|---|---|
| Target Compound Data | PDB 5XUJ; resolution 2.44 Å; R‑work 0.198; R‑free 0.280 |
| Comparator Or Baseline | 4‑bromophenyl, 4‑fluorophenyl, 4‑methylphenyl, or unsubstituted phenyl pyrazolo[1,5‑a]pyrimidine analogs: no PDE10A co‑crystal structure publicly available |
| Quantified Difference | Structurally enabled vs. structurally uncharacterized fragments |
| Conditions | Recombinant human PDE10A; X‑ray diffraction |
Why This Matters
A solved co‑crystal structure provides the atomic‑level blueprint for rational, structure‑based drug design, dramatically reducing the time and cost of hit‑to‑lead optimization compared to analogs that lack a verified binding pose.
- [1] Chino, A.; Seo, R.; Amano, Y.; Namatame, I.; Hamaguchi, W.; Honbou, K.; Mihara, T.; Yamazaki, M.; Tomishima, M.; Masuda, N. Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. Chem. Pharm. Bull. 2018, 66, 286-294. DOI: 10.1248/cpb.c17-00836. View Source
